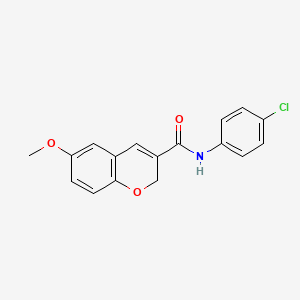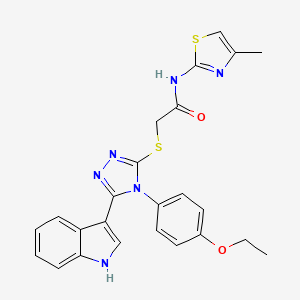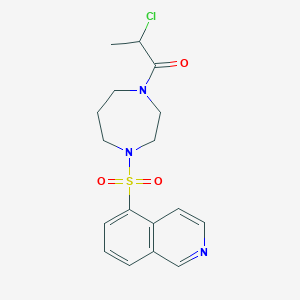
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one, also known as CR8, is a small molecule inhibitor that has been developed for use in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of cancer and other diseases. In
Wirkmechanismus
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one inhibits the activity of CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the cell cycle, ultimately leading to cell death. In addition, 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to inhibit the activity of other kinases, including glycogen synthase kinase-3 (GSK-3) and casein kinase-1 (CK1).
Biochemische Und Physiologische Effekte
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to induce cell cycle arrest and apoptosis. In addition, 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one is that it has relatively low potency compared to other CDK inhibitors.
Zukünftige Richtungen
There are a number of future directions for research on 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one. One area of focus is the development of more potent CDK inhibitors based on the structure of 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one. In addition, the potential therapeutic applications of 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one in the treatment of cancer and other diseases continue to be explored. Finally, the anti-inflammatory properties of 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one may also be investigated further for their potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one involves the reaction of 4-isoquinolin-5-ylsulfonyl chloride with 2-chloro-1-(1H-1,4-diazepin-1-yl)propan-1-one in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and has been investigated as a potential treatment for cancer. In addition, 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
2-chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-13(18)17(22)20-8-3-9-21(11-10-20)25(23,24)16-5-2-4-14-12-19-7-6-15(14)16/h2,4-7,12-13H,3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRMZVSABGSNIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

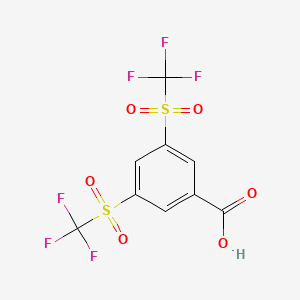
![3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417488.png)
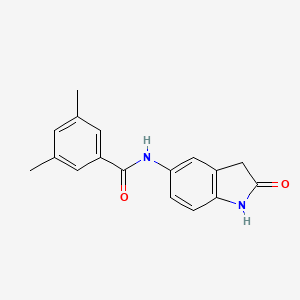
![N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2417490.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2417491.png)
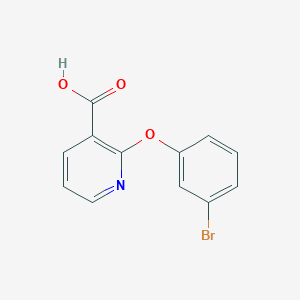
![(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2417494.png)
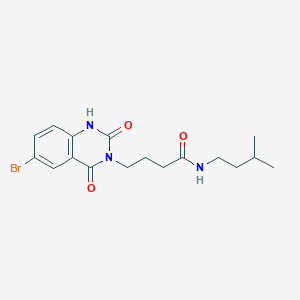
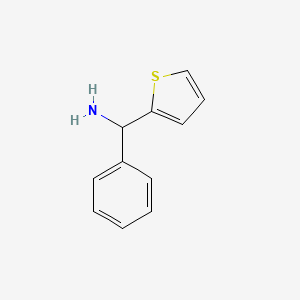
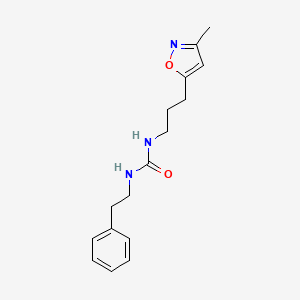
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2417501.png)
![4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2417503.png)
